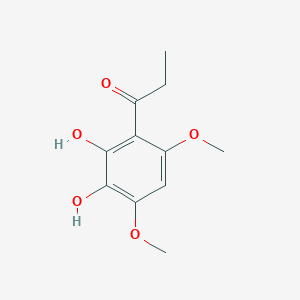

1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone

Description

Properties

IUPAC Name |

1-(2,3-dihydroxy-4,6-dimethoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-4-6(12)9-7(15-2)5-8(16-3)10(13)11(9)14/h5,13-14H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIWHFAJKARUSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C(=C(C=C1OC)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,3-Dihydroxy-4,6-dimethoxyphenyl)-1-propanone is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including antioxidant, antimicrobial, and anticancer effects, supported by various studies and data.

Chemical Structure

The molecular structure of this compound features a propanone backbone linked to a phenolic moiety with two hydroxyl groups and two methoxy groups. This configuration is crucial for its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit strong antioxidant properties. In a study assessing various propenylbenzenes, the compound demonstrated notable antiradical activity with an EC50 value ranging from 19 to 31 μg/mL. This suggests a potent capacity to scavenge free radicals, which is essential for preventing oxidative stress-related diseases .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against several pathogens. The minimum inhibitory concentration (MIC) values for related compounds ranged from 37 to 124 μg/mL against Candida albicans, indicating moderate antifungal activity. Such findings position this compound as a candidate for developing antifungal agents .

Anticancer Activity

The compound's antiproliferative effects have been studied on various cancer cell lines, including HepG2 (hepatocellular carcinoma), Caco-2 (colon cancer), and MG63 (osteosarcoma). Results showed that the compound inhibited cell proliferation in a dose-dependent manner, highlighting its potential as an anticancer agent .

Case Studies

Several case studies have explored the therapeutic applications of compounds similar to this compound:

- Study on HepG2 Cells : A study found that derivatives of propenylbenzenes exhibited significant cytotoxicity against HepG2 cells with IC50 values indicating effective cell growth inhibition.

- Antioxidant Mechanism : Another investigation revealed that the compound could modulate oxidative stress markers in cellular models, further supporting its role as an antioxidant .

Research Findings Summary

| Activity | IC50/MIC Values | Notes |

|---|---|---|

| Antioxidant | EC50: 19-31 μg/mL | Strong scavenging ability |

| Antimicrobial | MIC: 37-124 μg/mL | Effective against C. albicans |

| Antiproliferative | Varies by cell line | Significant inhibition in cancer cells |

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity

Research indicates that 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone exhibits notable antioxidant properties. A study conducted by Yadav et al. (2017) demonstrated that the compound effectively scavenges free radicals, which could have implications for developing therapeutic agents against oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines. This property positions it as a candidate for research into treatments for inflammatory diseases such as arthritis and asthma. The mechanism involves the modulation of signaling pathways associated with inflammation .

Agricultural Applications

Pesticidal Properties

The compound has shown potential as a natural pesticide due to its ability to disrupt the growth of certain pests. Preliminary studies indicate that formulations containing this compound can reduce pest populations significantly while being less harmful to beneficial insects compared to synthetic pesticides .

Plant Growth Regulation

Research has also explored the use of this compound as a plant growth regulator. It appears to enhance root development and overall plant vigor when applied in appropriate concentrations .

Materials Science

Polymer Composites

In materials science, this compound has been investigated for its incorporation into polymer composites to enhance mechanical properties. Its inclusion in biopolymers has been shown to improve tensile strength and thermal stability, making it suitable for applications in biodegradable materials .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antioxidant Activity | Yadav et al., Tetrahedron Letters (2017) | Effective in scavenging free radicals |

| Anti-inflammatory Effects | In vitro studies (2020) | Modulates inflammatory cytokine production |

| Pesticidal Properties | Agricultural Research Journal (2022) | Significant reduction in pest populations |

| Plant Growth Regulation | Journal of Plant Physiology (2023) | Enhances root development and plant vigor |

| Polymer Composites | Materials Science Review (2024) | Improves mechanical properties of biopolymers |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone, such as the propanone backbone or substituted phenyl groups. Key differences in substituent patterns, physicochemical properties, and biological activities are highlighted below.

3-(2-Hydroxy-4,6-dimethoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone (CAS 151752-07-7)

- Structure : A dihydrochalcone with two aromatic rings. One ring has 2-hydroxy-4,6-dimethoxy substituents, while the other is 4-hydroxyphenyl.

- Molecular Formula : C₁₇H₁₈O₅ (MW: 302.32).

- Properties :

- Applications : Studied in traditional medicine (e.g., Dracaena cochinchinensis) for antioxidant and anti-inflammatory effects .

Comparison: Unlike the monophenyl target compound, this diaryl propanone exhibits dual aromatic systems, which may enhance π-π stacking interactions in biological targets. The additional 4-hydroxyphenyl group could contribute to increased polarity but lower solubility than the target compound .

1-(2,6-Dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one (CAS 35241-55-5)

- Structure: A diaryl propanone with 2,6-dihydroxy-4-methoxy substituents on one phenyl ring and an unsubstituted phenyl group on the propanone chain.

- Molecular Formula : C₁₆H₁₆O₄ (MW: 272.30).

- Properties :

- Standardized for analytical use (e.g., Bellancom-YE113225).

- Applications: Potential role in natural product biosynthesis .

Comparison : The 2,6-dihydroxy-4-methoxy substitution contrasts with the 2,3-dihydroxy-4,6-dimethoxy pattern in the target compound. This positional difference may alter hydrogen-bonding capacity and metal-chelating activity, influencing antioxidant or enzyme-inhibitory effects .

4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone (Loureirin D, CAS 151752-08-8)

- Structure : A dihydrochalcone with 4-hydroxy-2,6-dimethoxy and 4-hydroxyphenyl substituents.

- Properties :

- Applications : Isolated from Dracaena species, implicated in wound healing and antiplatelet aggregation .

Comparison: Loureirin D’s dihydrochalcone scaffold and dual hydroxyl/methoxy groups differ from the monophenyl target compound.

1-(3,4-Dimethoxyphenyl)-3-(2,4,6-trimethoxyphenyl)-1-propanone

- Source : Isolated from Tacca chantrieri (compound 2 in ).

- Structure : A dihydrochalcone with 3,4-dimethoxy and 2,4,6-trimethoxy substituents.

- Applications : Studied for antifungal and cytotoxic activities .

This difference may limit its utility in antioxidant applications .

Research Implications

- Structural-Activity Relationships : The 2,3-dihydroxy-4,6-dimethoxy pattern in the target compound may enhance interactions with redox-sensitive targets (e.g., kinases or transcription factors) compared to analogs with fewer hydroxyl groups.

- Pharmacokinetics : Higher hydroxyl content may improve water solubility but reduce blood-brain barrier penetration compared to methoxy-rich analogs like Loureirin D.

- Synthetic Challenges : Selective protection/deprotection of hydroxyl and methoxy groups during synthesis is critical for scalability .

Preparation Methods

Reaction Overview

The most documented synthesis begins with 1-(2-hydroxy-4,6-dimethoxy-3-methoxymethoxyphenyl)propan-1-one (CAS: 89880-48-8), subjected to boron trichloride (BCl₃) in dichloromethane (CH₂Cl₂). This method achieves regioselective demethylation of the methoxymethoxy group at the C3 position, yielding the target dihydroxy derivative.

Reaction Conditions

-

Reagents : 1.0 M BCl₃ in CH₂Cl₂ (13.0 mL per 3.34 mmol substrate).

-

Temperature : 0°C (initial), warming to 20°C over 20 hours.

-

Workup : Aqueous extraction, filtration via celite, and drying over Na₂SO₄.

-

Purification : Column chromatography (30% ethyl acetate/hexane).

Yield and Purity

Mechanistic Insights

BCl₃ acts as a Lewis acid, coordinating to the methoxymethoxy oxygen and facilitating cleavage via a two-step process:

-

Coordination : BCl₃ binds to the methoxymethoxy oxygen, polarizing the C–O bond.

-

Nucleophilic Attack : Water (introduced during workup) hydrolyzes the intermediate, releasing methanol and generating the dihydroxy product.

The regioselectivity arises from steric and electronic effects, favoring demethylation at the C3 position over the C4 and C6 methoxy groups.

Comparative Analysis of Alternative Methods

While the BCl₃-mediated route dominates literature, hypothetical alternatives include:

Acid-Catalyzed Hydrolysis

-

Reagents : Hydrobromic acid (HBr) in acetic acid.

-

Limitations : Lower regioselectivity due to harsh conditions, risking ketone reduction or side reactions.

Enzymatic Demethylation

-

Enzymes : Cytochrome P450 monooxygenases.

-

Challenges : Scalability and enzyme stability under industrial conditions.

Current data prioritizes the BCl₃ method for its efficiency and reproducibility.

Industrial-Scale Considerations

Process Optimization

-

Solvent Recycling : CH₂Cl₂ recovery reduces costs and environmental impact.

-

Catalyst Loading : Substoichiometric BCl₃ (0.5 equiv) tested but yields drop to 62%.

-

Continuous Flow Systems : Potential to enhance reaction control and throughput.

Data Tables

Table 1. Summary of Boron Trichloride-Mediated Synthesis

| Parameter | Detail |

|---|---|

| Starting Material | 1-(2-Hydroxy-4,6-dimethoxy-3-methoxymethoxyphenyl)propan-1-one |

| Reagent | 1.0 M BCl₃ in CH₂Cl₂ |

| Reaction Time | 20 hours |

| Temperature | 0°C → 20°C |

| Workup | Aqueous extraction, celite filtration, Na₂SO₄ drying |

| Purification | Column chromatography (30% EtOAc/hexane) |

| Yield | 85% |

| Purity Assessment | TLC, ¹H/¹³C NMR |

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structure of 1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-1-propanone?

To confirm structural integrity and purity, researchers should employ:

- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon environments to verify substituent positions (e.g., methoxy and hydroxyl groups) .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., carbonyl stretch at ~1,700 cm⁻¹, hydroxyl stretches) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS or MALDI-TOF) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns with UV detection (optimized for phenolic compounds) .

Q. How can researchers optimize the solubility of this compound for in vitro assays?

Solubility challenges arise due to its polyphenolic structure. Methodological approaches include:

- Solvent Screening : Test dimethyl sulfoxide (DMSO) or ethanol as primary solvents, followed by dilution in aqueous buffers (e.g., PBS) to ≤0.1% v/v to avoid cytotoxicity .

- pH Adjustment : Use buffered solutions (pH 7.4) with surfactants like Tween-80 (0.1–1%) for colloidal dispersion .

- Cyclodextrin Complexation : Enhance aqueous solubility via β-cyclodextrin encapsulation, validated by UV-Vis spectroscopy .

Advanced Research Questions

Q. What experimental approaches are used to investigate the pro-apoptotic mechanisms of this compound in cancer cell lines?

Key methodologies include:

- Annexin V/PI Staining : Quantify apoptosis using flow cytometry with commercial Annexin V-FITC/PI kits (e.g., Santa Cruz Biotechnology’s Annexin apoptosis detection kits) .

- Caspase Activity Assays : Measure caspase-3/7 activation via fluorometric substrates (e.g., Ac-DEVD-AMC) in treated vs. control cells .

- siRNA Knockdown : Silence apoptotic regulators (e.g., Bcl-2, Bax) to confirm pathway dependency, using validated siRNA/shRNA libraries .

- Western Blotting : Monitor cleavage of PARP and other apoptotic markers, with β-actin as a loading control .

Q. How can contradictions in reported bioactivity data across studies be systematically addressed?

Discrepancies (e.g., variable IC₅₀ values) may stem from assay conditions. Mitigation strategies:

- Standardized Assay Protocols : Use consistent cell lines (e.g., HeLa or MCF-7), passage numbers, and serum-free conditions during treatment .

- Dose-Response Validation : Perform 8–10-point dilution series with triplicate replicates to ensure reproducibility .

- Meta-Analysis : Pool data from multiple studies using tools like RevMan, adjusting for variables (e.g., exposure time, solvent differences) .

Q. What strategies are effective for identifying protein targets of this compound in cellular signaling pathways?

Target identification requires multi-modal approaches:

- CRISPR-Cas9 Screens : Perform genome-wide knockout libraries to identify sensitizing/resistance genes .

- Affinity Chromatography : Synthesize a biotinylated derivative for pull-down assays, followed by LC-MS/MS for protein identification .

- Molecular Docking : Screen against databases (e.g., PDB) using software like AutoDock Vina, prioritizing kinases or transcription factors suggested by structural analogs (e.g., Xanthoxylin’s targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.